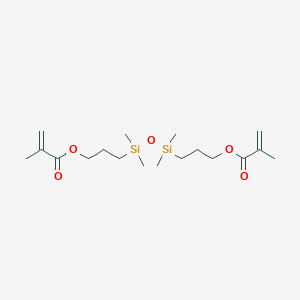

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O5Si2/c1-15(2)17(19)21-11-9-13-24(5,6)23-25(7,8)14-10-12-22-18(20)16(3)4/h1,3,9-14H2,2,4-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFLDVXQTMSDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)CCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939973 | |

| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18547-93-8 | |

| Record name | 1,1′-[(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] bis(2-methyl-2-propenoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18547-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-((1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018547938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane: Structure, Properties, and Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Structure

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane is a difunctional siloxane monomer with the chemical formula C18H34O5Si2.[1][2][3][4] Its structure features a flexible tetramethyldisiloxane backbone flanked by two propyl chains, each terminated with a reactive methacrylate group. This unique combination of a hydrophobic siloxane core and polymerizable methacrylate ends imparts a versatile set of properties, making it a valuable component in the formulation of various polymeric materials.

The IUPAC name for this compound is 3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate.[2]

Molecular Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations, influencing factors such as viscosity, curing characteristics, and the mechanical properties of the final polymer.

| Property | Value | Reference |

| CAS Number | 18547-93-8 | [1][2][4] |

| Molecular Weight | 386.63 g/mol | [1] |

| Molecular Formula | C18H34O5Si2 | [1][2][4] |

| Appearance | Colorless or light yellow clear liquid | [4] |

| Density | 0.966 g/mL at 20 °C | |

| Boiling Point | 127 °C at 3 mmHg | |

| Refractive Index (n20/D) | 1.45 | |

| Flash Point | >110 °C | |

| Water Solubility | 1.5 µg/L at 20 °C | |

| Hydrolytic Sensitivity | Reacts with aqueous base | |

| Storage Temperature | Below 5 °C |

Synthesis and Reactivity

Synthesis

A common synthetic route for this compound involves the hydrolysis and condensation of a silyl methacrylate precursor. A typical laboratory-scale synthesis is as follows:

-

Hydrolysis: 3-(chlorodimethylsilyl)propyl methacrylate is slowly added to cooled water (below 5°C).

-

Condensation: The reaction mixture is brought to room temperature and stirred for approximately 8 hours to facilitate the formation of the disiloxane bond.

-

Work-up: The organic phase is separated, washed with water until neutral, and dried over anhydrous sodium sulfate.

-

Purification: Low-boiling point substances are removed under reduced pressure to yield the final product.

This method has been reported to achieve high yields, around 97%.

Reactivity and Polymerization

The reactivity of this compound is dominated by its terminal methacrylate groups. These groups readily undergo free-radical polymerization, which can be initiated by heat or UV light in the presence of a suitable photoinitiator.[5] This polymerization leads to the formation of a cross-linked polymer network. The high oxygen permeability of siloxanes can inhibit radical polymerization, often necessitating an inert atmosphere (e.g., nitrogen or argon) for efficient curing.[5]

The siloxane backbone provides flexibility, hydrophobicity, and thermal stability to the resulting polymer.[6] While generally stable, the siloxane bonds can be susceptible to hydrolysis under strongly acidic or basic conditions.

Applications in Biomedical and Drug Development Fields

While extensively used in the dental industry, the properties of this compound and related methacryloxy-functionalized siloxanes present opportunities in the broader biomedical and drug development sectors.

Dental Composites and Resins

The primary application of this monomer is in the formulation of dental composites and resins.[4] Its inclusion in these materials offers several advantages:

-

Hydrophobicity: The siloxane component increases the hydrophobicity of the resin, which can reduce water sorption and improve the material's durability in the oral environment.

-

Mechanical Properties: As a cross-linking agent, it enhances the mechanical strength and toughness of the composite.

-

Adhesion: It can improve the compatibility and adhesion between the organic polymer matrix and inorganic fillers (e.g., silica).

A study on a copolymer of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane (BMPMS) and methyl methacrylate (MMA) showed that increasing the BMPMS content improved water sorption and solvent resistance.[7]

Biocompatible Materials and Coatings

The inherent biocompatibility of polysiloxanes makes them attractive for medical devices and implants.[8] Methacryloxy-functionalized siloxanes can be used to create biocompatible coatings that reduce protein adsorption and platelet adhesion, thereby minimizing the foreign body response.[9] While specific biocompatibility data for this compound is not extensively published, related siloxane-urethane copolymers have shown non-toxic effects on cells and good cell adhesion, indicating their potential for biomedical implants.[1]

Potential in Drug Delivery Systems

The combination of a flexible, biocompatible siloxane backbone and a polymerizable methacrylate group suggests potential applications in drug delivery. Siloxane-based matrices can be designed for the controlled release of therapeutic agents.[10] For instance, a siloxane-polyether nanocomposite has been investigated as a matrix for the dual release of drugs, where the release profile is governed by erosion, diffusion, and swelling.[11]

Although not yet widely reported for this compound itself, it could potentially be used to formulate:

-

Drug-Eluting Medical Devices: Coatings for catheters, stents, or implants that release drugs locally.

-

Transdermal Patches: As part of the adhesive matrix for controlled drug delivery through the skin.

-

Hydrogel Formulations: To modify the properties of hydrogels for sustained drug release.

Experimental Protocols

Formulation of a Dental Resin Composite

This protocol describes the formulation of an experimental dental resin containing this compound.

Materials:

-

Bisphenol A glycidyl methacrylate (Bis-GMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

This compound

-

Camphorquinone (photoinitiator)

-

Ethyl-4-(dimethylamino)benzoate (co-initiator)

-

Silanized glass filler particles

Procedure:

-

Resin Matrix Preparation: Prepare the resin matrix by mixing Bis-GMA, TEGDMA, and this compound in a desired weight ratio (e.g., 50:25:25).

-

Initiator System Addition: Add camphorquinone (e.g., 0.5 wt%) and ethyl-4-(dimethylamino)benzoate (e.g., 0.5 wt%) to the resin matrix and mix thoroughly in the absence of light.

-

Filler Incorporation: Gradually add the silanized glass filler particles (e.g., 70 wt%) to the resin matrix and mix until a homogeneous paste is obtained.

-

Curing: Place the composite paste into a mold and light-cure using a dental curing light (e.g., 470 nm wavelength) for a specified time (e.g., 40 seconds).

Biocompatibility Testing Workflow

The biocompatibility of a material intended for medical use must be rigorously evaluated. The following is a generalized workflow for the in vitro cytotoxicity testing of a cured dental resin containing this compound, based on ISO 10993-5 guidelines.[12]

Workflow Diagram:

Logical Relationships and Signaling Pathways

Currently, there is a lack of publicly available research detailing the specific interactions of this compound with cellular signaling pathways. As a component of a largely inert, cross-linked polymer matrix in its final application form, its primary biological interaction is at the material-tissue interface. The biocompatibility of the resulting material is more a function of its surface properties (hydrophobicity, charge, topography) and the potential for leaching of unreacted monomers, rather than a direct and specific interaction with signaling cascades.

The logical relationship for its use in biocompatible materials can be summarized as follows:

Conclusion

This compound is a versatile cross-linking monomer with a well-established role in the formulation of dental composites. Its unique chemical structure provides a desirable combination of hydrophobicity, flexibility, and reactivity. For drug development professionals, while direct applications are still emerging, the properties of this and related methacryloxy-functionalized siloxanes suggest significant potential in the development of biocompatible materials, medical device coatings, and controlled-release drug delivery systems. Further research into the biocompatibility of polymers derived from this monomer and their performance in drug-eluting matrices is warranted to fully explore their potential in the pharmaceutical and biomedical fields.

References

- 1. In vitro biocompatibility evaluation of novel urethane-siloxane co-polymers based on poly(ϵ-caprolactone)-block-poly(dimethylsiloxane)-block-poly(ϵ-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C18H34O5Si2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C18H34O5Si2 | CID 87703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methacryloxypropyl Trimethoxysilane CAS 18547 93 8 | Changfu Chemical [cfsilicones.com]

- 5. Methacrylate- and Acrylate-Functional Silicones - Gelest [technical.gelest.com]

- 6. 1,3-Bis(3-acryloxypropyl)-1,1,3,3-tetramethyldisiloxane CAS: 17898-71-4 [cfsilicones.com]

- 7. Chemical properties of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane-methyl methacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. silicone-polymers.co.uk [silicone-polymers.co.uk]

- 11. Drug dual-release matrix proprieties and the correlations with nanostructure aggregation kinetics for siloxane-polyether/hydrogel nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In-vitro models of biocompatibility testing for restorative dental materials: From 2D cultures to organs on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, a key organosilicon compound. Its unique structure, featuring a flexible disiloxane backbone and reactive methacrylate functional groups, makes it a versatile monomer in the synthesis of advanced polymers with applications in biomedical devices, dental materials, and 3D printing.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for understanding its behavior in chemical reactions and for the design of experimental protocols.

| Property | Value |

| Molecular Formula | C18H34O5Si2[1][2][3][4][5] |

| Molecular Weight | 386.63 g/mol [1][2][3] |

| CAS Number | 18547-93-8[1][2][6] |

| Density | 1.0 ± 0.1 g/cm³[1] |

| Boiling Point | 394.3 ± 27.0 °C at 760 mmHg[1] |

| Appearance | Colorless or light yellow clear liquid[6] |

Chemical Structure and Reactivity

This compound is characterized by a central tetramethyldisiloxane unit linked to two propyl methacrylate groups. This bifunctional nature allows it to act as a crosslinking agent, imparting both flexibility from the siloxane bond and a rigid polymeric network upon polymerization of the methacrylate moieties. The high reactivity of the methacrylate groups with various organic compounds, combined with high thermal stability, makes it a valuable component in the formulation of durable materials.[6]

Below is a diagram illustrating the logical relationship of its core structural components.

Caption: Structural components of the molecule.

Experimental Protocols: Synthesis

A common synthetic route to this compound involves the hydrolysis of 3-(chlorodimethylsilyl)propyl methacrylate.[2][3]

Methodology:

-

Cooling: 600g of water is cooled to below 5°C in a reaction vessel.

-

Addition: The intermediate, 3-(chlorodimethylsilyl)propyl methacrylate, is slowly added to the cooled water.

-

Reaction: The mixture is brought to room temperature and stirred for 8 hours.

-

Separation: The reaction mixture is allowed to stand, and the organic phase is separated.

-

Washing: The organic phase is washed with water until it is neutral.

-

Drying: Anhydrous sodium sulfate is added to the organic phase to remove any residual water.

-

Purification: The desiccant is removed by filtration, and low boiling point substances are removed under reduced pressure to yield the final product.

This process has been reported to achieve a high yield of 97%.[2]

The following diagram outlines the key stages of the synthesis workflow.

Caption: Synthesis workflow diagram.

References

- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 2. This compound CAS#: 18547-93-8 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. PubChemLite - this compound (C18H34O5Si2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C18H34O5Si2 | CID 87703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methacryloxypropyl Trimethoxysilane CAS 18547 93 8 | Changfu Chemical [cfsilicones.com]

Navigating the Solubility of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility profile of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, a key organosilicon compound. Understanding its behavior in various common solvents is critical for its application in diverse fields, including polymer chemistry, dental materials, and advanced drug delivery systems. This document provides a consolidated view of its solubility characteristics, detailed experimental methodologies for solubility determination, and a logical workflow for assessing its solvent compatibility.

Core Properties and Solubility Overview

This compound, often abbreviated as M2M siloxane, possesses a unique molecular structure that dictates its solubility. The presence of a flexible, hydrophobic tetramethyldisiloxane backbone coupled with two polar methacryloxypropyl functional groups results in a nuanced solubility profile.

The inherent non-polarity of the siloxane chain suggests good solubility in non-polar and weakly polar organic solvents. Conversely, the molecule's overall low polarity and the absence of significant hydrogen bonding donors lead to extremely limited solubility in highly polar solvents such as water.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in common solvents. Due to the limited availability of specific quantitative data in the public domain, the table includes a documented value for water and expected solubility based on the general principles of siloxane chemistry.

| Solvent | Solvent Type | Formula | Solubility |

| Water | Protic, Polar | H₂O | 1.5 µg/L at 20°C (Practically Insoluble)[1] |

| Toluene | Aromatic, Non-polar | C₇H₈ | Expected to be soluble |

| Hexane | Aliphatic, Non-polar | C₆H₁₄ | Expected to be soluble |

| Diethyl Ether | Ether, Weakly Polar | (C₂H₅)₂O | Expected to be soluble |

| Tetrahydrofuran (THF) | Ether, Polar Aprotic | C₄H₈O | Expected to be soluble |

| Acetone | Ketone, Polar Aprotic | C₃H₆O | Expected to be partially soluble |

| Ethanol | Alcohol, Protic, Polar | C₂H₅OH | Expected to be partially soluble |

Note: "Expected solubility" is based on the general solubility characteristics of polydimethylsiloxane (PDMS) and similar siloxane compounds, which are readily soluble in non-polar organic solvents and have limited solubility in polar solvents.[2][3][4]

Experimental Protocols for Solubility Determination

For researchers seeking to generate precise solubility data for their specific applications, the following experimental protocols are recommended.

Method 1: Visual Assessment (Qualitative to Semi-Quantitative)

This method is a straightforward approach to estimate solubility.

-

Preparation: Dispense a known volume (e.g., 1 mL) of the selected solvent into a clear glass vial at a controlled temperature (e.g., 25°C).

-

Titration: Add small, pre-weighed increments of this compound to the solvent.

-

Mixing: After each addition, cap the vial and agitate vigorously (e.g., using a vortex mixer) for a set period (e.g., 2-5 minutes) to ensure thorough mixing.

-

Observation: Allow the solution to stand and visually inspect for any undissolved material. The absence of any visible particles or cloudiness indicates complete dissolution.

-

Endpoint Determination: Continue adding the siloxane until persistent cloudiness or the presence of undissolved droplets is observed. The concentration just before this point is the approximate solubility.

Method 2: Gravimetric Analysis (Quantitative)

This method provides a more accurate measure of solubility.

-

Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solvent is saturated.

-

Separation: Allow the mixture to stand, and then carefully separate the saturated solution from the undissolved siloxane. This can be achieved by centrifugation followed by decantation or by using a syringe filter.

-

Solvent Evaporation: Transfer a precise volume of the clear, saturated solution to a pre-weighed container.

-

Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the siloxane) until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the residual siloxane by the volume of the solvent used.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

This structured approach ensures a systematic evaluation of solubility, progressing from a rapid initial screening to a more rigorous quantitative analysis for solvents in which the compound is soluble.

References

An In-Depth Technical Guide to the Hydrolytic Stability of Tetramethyldisiloxane Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of tetramethyldisiloxane (TMDSO) and related siloxane compounds. Understanding the factors that govern the cleavage of the siloxane bond (Si-O-Si) is critical for applications in drug development, materials science, and other research areas where these compounds are utilized in aqueous environments. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes the underlying reaction mechanisms.

Core Concepts of Tetramethyldisiloxane Hydrolysis

The fundamental reaction governing the hydrolytic stability of tetramethyldisiloxane is the cleavage of the siloxane bond by water, leading to the formation of two molecules of dimethylsilanol (DMSD). This reaction is reversible, with the silanols able to undergo condensation to reform the disiloxane.

General Reaction:

(CH₃)₃Si-O-Si(CH₃)₃ + H₂O ⇌ 2 (CH₃)₃Si-OH

The stability of the Si-O-Si bond is influenced by several key factors, including pH, temperature, and the chemical structure of the siloxane.[1] Generally, the hydrolysis of siloxanes is slow at neutral pH and is significantly accelerated under both acidic and alkaline conditions.[1][2]

Quantitative Analysis of Hydrolytic Stability

While specific kinetic data for the hydrolysis of 1,1,3,3-tetramethyldisiloxane is not extensively available in publicly accessible literature, studies on closely related polydimethylsiloxane (PDMS) fluids provide valuable insights into the rates of degradation under various conditions.

One study on PDMS fluids estimated the following degradation rate constants at 24°C, assuming zeroth-order kinetics[3]:

| Condition | pH | Degradation Rate Constant (mgSi L⁻¹ day⁻¹) |

| Acidic (HCl solution) | 2 | 0.07 |

| Neutral (Demineralised water) | 6 | 0.002 |

| Alkaline (NaOH solution) | 12 | 0.28 |

These data clearly indicate that the hydrolysis rate is significantly higher in both acidic and, particularly, alkaline environments compared to neutral conditions.

Furthermore, the equilibrium of the hydrolysis reaction for a functionalized disiloxane has been quantified. For the hydrolysis of 1,3-bis(tetrahydrofurfuryloxypropyl)tetramethyldisiloxane, the apparent equilibrium constant (Kc) was determined to be 6 ± 1 × 10⁻⁵, highlighting the dynamic nature of the siloxane bond in aqueous systems.[2]

In a study of the base-catalyzed transformation of tetramethyldisiloxane in a dodecane solvent with aqueous sodium hydroxide, the activation energy for the process was found to be 68 kJ/mol.[4]

Experimental Protocols for Assessing Hydrolytic Stability

The hydrolytic stability of tetramethyldisiloxane and its derivatives is typically investigated using spectroscopic and chromatographic techniques to monitor the disappearance of the parent compound and the appearance of its hydrolysis products over time.

²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is a powerful tool for directly observing the silicon environment and thus for tracking the conversion of siloxanes to silanols.

Objective: To quantify the rate of hydrolysis of tetramethyldisiloxane by monitoring the changes in the ²⁹Si NMR spectra over time.

Materials:

-

1,1,3,3-Tetramethyldisiloxane (TMDSO)

-

Buffer solutions of desired pH (e.g., pH 4, 7, and 10)

-

Deuterated solvent (e.g., D₂O) for field frequency lock

-

NMR tubes

-

High-resolution NMR spectrometer (e.g., 300 or 400 MHz) equipped with a silicon probe.[5]

Procedure:

-

Prepare a stock solution of TMDSO in a suitable, water-miscible, and inert organic solvent if necessary to ensure miscibility.

-

In an NMR tube, combine the TMDSO solution with the desired buffer solution and a small amount of D₂O. The final concentrations should be carefully controlled.

-

Acquire an initial ²⁹Si NMR spectrum (t=0). Gated decoupling can be used to suppress any negative Nuclear Overhauser Effect (NOE).[6][7]

-

Maintain the sample at a constant temperature and acquire subsequent ²⁹Si NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to TMDSO and its hydrolysis product, dimethylsilanol. The chemical shift of the silicon atom will change upon hydrolysis.[5][8]

-

Plot the concentration of TMDSO as a function of time to determine the reaction kinetics and calculate the hydrolysis rate constant.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for separating and identifying volatile compounds, making it suitable for analyzing TMDSO and its relatively volatile hydrolysis products.

Objective: To quantify the concentration of TMDSO and its hydrolysis products in an aqueous solution over time.

Materials:

-

TMDSO

-

Aqueous buffer solutions

-

Organic extraction solvent (e.g., hexane, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS).[9]

Procedure:

-

Incubate a solution of TMDSO in the aqueous buffer of interest at a constant temperature.

-

At specified time points, withdraw an aliquot of the reaction mixture.

-

Extract the siloxane and silanol compounds from the aqueous sample using an appropriate organic solvent.

-

Dry the organic extract over an anhydrous drying agent.

-

Analyze the extract by GC-MS. The instrument is typically operated in electron ionization (EI) mode.[9]

-

Identify TMDSO and its hydrolysis products based on their retention times and mass spectra.

-

Quantify the compounds by creating a calibration curve with standards of known concentrations. The use of an internal standard is recommended for improved accuracy.

-

Plot the concentration of TMDSO versus time to determine the hydrolysis rate.

Signaling Pathways and Reaction Mechanisms

The hydrolysis of the siloxane bond in tetramethyldisiloxane can be catalyzed by both acids and bases. The mechanisms of these catalyzed reactions are distinct.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is initiated by the protonation of the siloxane oxygen atom. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[10][11] The reaction proceeds through a transition state where the water molecule attacks the silicon center, followed by the departure of a silanol group.[10]

Caption: Acid-catalyzed hydrolysis of tetramethyldisiloxane.

Base-Catalyzed Hydrolysis

In alkaline solutions, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on one of the silicon atoms.[1] This forms a pentacoordinate silicon intermediate, which then breaks down to yield a silanol and a silanolate anion. The silanolate anion is then protonated by water to give a second silanol molecule and regenerate the hydroxide ion.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. magritek.com [magritek.com]

- 9. mdpi.com [mdpi.com]

- 10. Collection - Mechanism of the Acid-Catalyzed SiâO Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study - Organometallics - Figshare [acs.figshare.com]

- 11. researchgate.net [researchgate.net]

Thermal Decomposition of Methacrylate Siloxanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition characteristics of methacrylate siloxanes. These hybrid organic-inorganic materials are of significant interest across various fields, including biomedical applications and advanced materials, due to their unique combination of properties derived from both the flexible siloxane backbone and the reactive methacrylate groups. Understanding their thermal stability is crucial for determining their processing parameters, service life, and suitability for high-temperature applications. This document summarizes key quantitative data on their thermal decomposition, details common experimental protocols for their analysis, and provides visual representations of relevant workflows.

Quantitative Thermal Decomposition Data

The thermal stability of methacrylate siloxanes is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from TGA are the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the final decomposition temperature (Tend). The temperature at which 5% weight loss occurs (Td5%) is also a common metric for the initial thermal stability.

The following tables summarize the thermal decomposition data for various methacrylate siloxanes as reported in the literature.

| Material | Td5% (°C) | Onset Temperature (°C) | Peak Temperature (°C) | Final Temperature (°C) | Atmosphere | Reference |

| Ladder-like Methacrylate Siloxane Hybrid (LMSH) | 404 | - | - | - | Nitrogen | [1] |

| Random Methacrylate Siloxane Hybrid (RMSH) | 385 | - | - | - | Nitrogen | [1] |

| Cage-like Methacrylate Siloxane Hybrid (CMSH) | 394 | - | - | - | Nitrogen | [1] |

| Polydimethylsiloxane-graft-poly(methyl methacrylate) (PDMS-g-PMMA) | - | ~370 (PMMA) | - | ~420 (PMMA) | - | [2] |

| Methacrylate-functionalized POSS resin | - | ~300 | ~450 | ~600 | - | [3] |

| Poly(MMA-co-VBC-MI) 40:30:30 Terpolymer | 319 | ~300 | - | - | - | [4] |

Note: "-" indicates that the specific data point was not provided in the cited source. The data for PDMS-g-PMMA refers to the decomposition of the PMMA graft chains.

Experimental Protocols

The determination of thermal decomposition temperatures of methacrylate siloxanes is predominantly carried out using thermogravimetric analysis (TGA). The following section outlines a general experimental protocol based on methodologies reported in the literature.

General Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of methacrylate siloxane materials.

Instrumentation: A thermogravimetric analyzer is used for this procedure.

Sample Preparation:

-

Ensure the methacrylate siloxane sample is in a solid, solvent-free form. This can be achieved by drying the sample in a vacuum oven at a temperature below its decomposition point until a constant weight is achieved.

-

A small amount of the sample, typically in the range of 5-10 mg, is accurately weighed and placed into a TGA sample pan, commonly made of alumina or platinum.

Analytical Method:

-

The sample pan is placed onto the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-100 mL/min) to remove any oxygen and prevent oxidative degradation.

-

The sample is heated from ambient temperature to a final temperature, typically in the range of 600-800 °C.

-

A linear heating rate is applied, commonly 5, 10, or 20 °C/min.[1]

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

For studying thermo-oxidative stability, the experiment can be repeated using an air or oxygen atmosphere.

Data Analysis:

-

The TGA thermogram (weight % vs. temperature) is plotted.

-

The derivative of the TGA curve (DTG curve) is plotted to identify the temperatures of the maximum rates of weight loss (Tpeak).

-

The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

-

The temperature at 5% or 10% weight loss (Td5% or Td10%) is determined directly from the TGA curve.

-

The final decomposition temperature (Tend) is the temperature at which the weight loss ceases.

Visualizing Methodologies and Workflows

Diagrams created using the DOT language provide a clear visual representation of experimental workflows and logical relationships in the study of methacrylate siloxanes.

References

- 1. High-Performance and Simply-Synthesized Ladder-Like Structured Methacrylate Siloxane Hybrid Material for Flexible Hard Coating [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]

The Core Function of Methacrylate Groups in Siloxane Systems

An In-depth Technical Guide on the Role of Methacrylate Groups in Siloxane Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role methacrylate groups play in the polymerization of siloxanes. It covers the fundamental chemical mechanisms, polymerization kinetics, and the synthesis of methacrylate-functionalized siloxanes. Furthermore, it details the resulting polymer properties and their applications, particularly within the biomedical and drug development fields.

Polysiloxanes, commonly known as silicones, are widely utilized for their exceptional properties, including high flexibility, thermal stability, biocompatibility, and low toxicity.[1] However, their application can be limited by their relatively poor mechanical strength. The incorporation of methacrylate functional groups into the siloxane backbone is a key strategy to overcome these limitations and develop advanced materials with tailored properties.

The primary roles of the methacrylate group are:

-

Enabling Radical-Induced Polymerization : The carbon-carbon double bond in the methacrylate group serves as a reactive site for free-radical polymerization.[2][3] This allows the siloxane chains to be covalently integrated into a polymer network, either through self-polymerization or by copolymerizing with other vinyl monomers like methyl methacrylate (MMA).

-

Controlling Polymer Architecture : The number and position of methacrylate groups on the siloxane precursor determine the final polymer structure. Methacryloxypropyl-terminated siloxanes, for example, will primarily lead to chain extension, increasing viscosity.[2] In contrast, siloxanes with multiple pendant methacrylate groups or copolymers with more than 5 mole % methacrylate substitution will form highly crosslinked, non-flowable resins.[2][3]

-

Bridging Material Properties : Methacrylate functionalization allows for the creation of hybrid materials that combine the desirable properties of both polysiloxanes (e.g., flexibility, oxygen permeability) and polymethacrylates (e.g., mechanical strength, rigidity).[1] This synergy is crucial for applications ranging from dental composites to biomedical devices.[1]

Polymerization Mechanisms and Kinetics

Methacrylate-functionalized siloxanes are most commonly polymerized via free-radical mechanisms, which can be initiated thermally or, more frequently, through photopolymerization.

Free-Radical Polymerization

This chain reaction mechanism involves three key steps:

-

Initiation : A free radical is generated from an initiator molecule, either by thermal decomposition (e.g., benzoyl peroxide) or by photolysis using a photoinitiator and UV/visible light.[2][4] This radical then adds to the double bond of a methacrylate group, creating a new radical center on the monomer.

-

Propagation : The newly formed radical reacts with subsequent methacrylate groups, rapidly extending the polymer chain.

-

Termination : The growth of a polymer chain is stopped, typically by the combination of two radical chain ends.

Acrylate-functional siloxanes exhibit similar reactivity to their organic counterparts, which is in contrast to vinylsiloxanes that are comparatively sluggish.[2] It is important to note that acrylates cure significantly faster—often more than 10 times faster—than the equivalent methacrylates when exposed to UV light.[2][3]

Polymerization Kinetics

The rate and extent of polymerization are influenced by several factors:

-

Reactivity : Acrylates are significantly more reactive than methacrylates, as evidenced by their larger propagation and termination kinetic constants.[5]

-

Oxygen Inhibition : Free-radical polymerization of methacrylates is strongly inhibited by oxygen. The high oxygen permeability of siloxanes exacerbates this issue, often making it necessary to conduct the polymerization under an inert atmosphere like nitrogen or argon to achieve a reasonable cure.[2][3]

-

Viscosity and Diffusion : As polymerization proceeds, the viscosity of the system increases dramatically. This can lead to autoacceleration (the Trommsdorf effect), where chain termination becomes diffusion-limited, causing a sharp increase in the polymerization rate.[6] At very high conversion, the propagation reaction can also become diffusion-controlled, limiting the final degree of conversion.[5]

-

Monomer Functionality : Increasing the number of methacrylate groups per monomer leads to a higher crosslink density. However, it can also decrease the kinetic constants due to the greater initial viscosity of the higher-functionality monomers.[5]

Synthesis and Characterization

Methacrylate-functionalized siloxanes are typically synthesized via one of two primary routes: anionic ring-opening polymerization or hydrosilylation.

-

Anionic Ring-Opening Polymerization (AROP) : This "living" polymerization technique uses an initiator like n-butyllithium to polymerize strained cyclic siloxane monomers (e.g., hexamethylcyclotrisiloxane, D₃).[7] The polymerization proceeds until the monomer is consumed, at which point a terminating agent, such as methacryloxypropyldimethylchlorosilane, is added to cap the living polymer chain ends.[8][9] This method offers excellent control over molecular weight and results in a narrow molecular weight distribution.[7]

-

Hydrosilylation : This method involves the addition reaction between a hydride-terminated polysiloxane (containing Si-H bonds) and a molecule containing both a vinyl group and a methacrylate group, catalyzed by a platinum complex.[10][11] It is a high-yield reaction with no byproducts.[10]

Key characterization techniques include:

-

Fourier Transform Infrared Spectroscopy (FTIR) : Confirms the presence of key functional groups, such as C=O stretching for the methacrylate carbonyl (~1720 cm⁻¹), C=C bending (~1638 cm⁻¹), and Si-CH₃ bending (~1260 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to definitively confirm the chemical structure of the synthesized monomers and polymers.[1]

-

Gel Permeation Chromatography (GPC) : Determines the average molecular weight and polydispersity index (PDI) of the polymers.[12][13]

-

Photo-Differential Scanning Calorimetry (Photo-DSC) : Studies the kinetics of photopolymerization by measuring the heat evolved during the reaction.[14][15]

Quantitative Data Summary

The properties of methacrylate-siloxane polymers are highly dependent on the molecular weight of the siloxane chain and the functionality of the methacrylate groups.

Table 1: Physical Properties of Commercial Methacryloxypropyl-Terminated PDMS

| Product Code | Viscosity (cSt) | Molecular Weight ( g/mol ) | Refractive Index | Density (g/cm³) |

|---|---|---|---|---|

| DMS-R05 | 4-6 | 380-550 | 1.448 | 0.97 |

| DMS-R11 | 8-14 | 900-1,200 | 1.422 | 0.98 |

| DMS-R18 | 50-90 | 4,500-5,500 | 1.409 | 0.98 |

| DMS-R22 | 125-250 | 10,000 | 1.405 | 0.98 |

| DMS-R31 | 1,000 | 25,000 | 1.404 | 0.98 |

(Data sourced from Gelest, Inc. technical library)[2]

Table 2: Properties of Experimental Dental Adhesives Containing Siloxane-Methacrylate (SM) Monomers

| Formulation (wt%) | Degree of Conversion (DC %) (in 12 wt% water) | Water Sorption (µg/mm³) | Rubbery Modulus (MPa) (Dry) |

|---|---|---|---|

| Control (HEMA/BisGMA) | 68.3 ± 1.5 | 55.4 ± 3.1 | 149 ± 21 |

| 10% SM1 (4 methacrylate groups) | 67.5 ± 1.3 | 62.1 ± 2.5 | 197 ± 15 |

| 10% SM2 (8 methacrylate groups) | 69.1 ± 0.9 | 73.5 ± 4.2 | 251 ± 18 |

(Data adapted from a study on novel siloxane-methacrylate monomers for dentin adhesives)[1]

Experimental Protocols

Protocol 1: Synthesis of a Siloxane-Methacrylate Monomer

This protocol is adapted from the synthesis of siloxane-methacrylate monomers for dental adhesives.[1]

Materials:

-

Epoxy-functionalized cyclotetrasiloxane

-

Methacrylic acid

-

Triphenylphosphine (catalyst)

-

Hydroquinone (inhibitor)

-

Dichloromethane (solvent)

-

Anhydrous Magnesium Sulfate (drying agent)

Procedure:

-

In a reaction flask, dissolve the epoxy-functionalized cyclotetrasiloxane, a stoichiometric amount of methacrylic acid, a catalytic amount of triphenylphosphine, and a small amount of hydroquinone in dichloromethane.

-

Allow the reaction to proceed at room temperature for approximately 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the solution to a separatory funnel and wash it several times with distilled water to remove unreacted methacrylic acid and catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator at 35–40 °C to yield the final viscous, colorless siloxane-methacrylate monomer.

-

Confirm the structure using FTIR and NMR spectroscopy.

Protocol 2: Bulk Photopolymerization

This protocol describes a general procedure for the UV-curing of a methacrylate-siloxane formulation.

Materials:

-

Methacrylate-terminated polydimethylsiloxane (e.g., DMS-R11)

-

Reactive diluent (e.g., methyl methacrylate)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, ~1 wt%)

-

UV curing chamber with a controlled wavelength (e.g., 365 nm) and intensity source.

Procedure:

-

In a light-protected vial, mix the methacrylate-terminated PDMS with the desired amount of reactive diluent until a homogeneous solution is obtained.

-

Add the photoinitiator and mix thoroughly until it is completely dissolved.

-

To prevent oxygen inhibition, purge the mixture with nitrogen or argon gas for 5-10 minutes.

-

Cast the resin onto a substrate to a desired thickness.

-

Place the sample in the UV curing chamber under a continuous inert gas blanket.

-

Expose the sample to UV radiation for a predetermined time until a tack-free, solid polymer is formed. The required time will depend on the light intensity, initiator concentration, and resin thickness.

-

Characterize the cured polymer for properties such as degree of conversion (using FTIR), hardness, and mechanical strength.

Applications in Drug Development and Research

The unique combination of properties afforded by methacrylate-siloxane copolymers makes them highly valuable for biomedical and pharmaceutical applications.

-

Drug Delivery Systems : Siloxane-containing polymers can be used as cross-linking agents in hydrogels and other matrices for controlled drug release.[1] Amphiphilic copolymers containing both hydrophobic siloxane blocks and hydrophilic polymethacrylate blocks can self-assemble into micelles or nanoparticles, which are effective for encapsulating and delivering poorly water-soluble drugs through the skin.[16][17]

-

Dental Materials : In dental adhesives and composites, the incorporation of siloxane-methacrylates improves mechanical properties, enhances water compatibility, and can reduce polymerization shrinkage compared to traditional methacrylate resins.[1]

-

Contact Lenses : The high oxygen permeability of the polysiloxane component is a critical feature for rigid gas-permeable contact lenses, allowing oxygen to reach the cornea. The methacrylate component provides the necessary mechanical stability and optical clarity.[8][18]

-

Biocompatible Coatings : These polymers are used to create biocompatible, hydrophobic, and scratch-resistant coatings for medical devices.[12][13]

Conclusion

Methacrylate groups are indispensable functional moieties for advancing the field of siloxane-based polymers. They provide a robust mechanism for polymerization, allowing for the creation of diverse polymer architectures from simple linear chains to complex crosslinked networks. By enabling the copolymerization of flexible siloxanes with rigid methacrylates, these groups make it possible to precisely engineer hybrid materials with a unique and highly desirable combination of properties. This versatility has established methacrylate-siloxane polymers as enabling materials in demanding applications, including drug delivery, advanced coatings, and biomedical devices, with significant potential for future innovation.

References

- 1. Synthesis and evaluation of novel siloxane-methacrylate monomers used as dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methacrylate- and Acrylate-Functional Silicones - Gelest [technical.gelest.com]

- 3. METHACRYLOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE, 125-250 cSt | [gelest.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. paintsandcoatingsexpert.com [paintsandcoatingsexpert.com]

- 14. researchgate.net [researchgate.net]

- 15. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The siloxane bond in contact lens materials: the siloxanyl alkyl methacrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bifunctional Siloxane Monomers: From Synthesis to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Bifunctional siloxane monomers are versatile chemical building blocks that are pivotal in the development of advanced materials with tailored properties. Their unique siloxane backbone, combined with two reactive functional groups, allows for the creation of a diverse array of polymers with applications spanning from biomedical devices and drug delivery systems to high-performance elastomers and coatings. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these remarkable monomers, with a focus on their relevance to the scientific and drug development communities.

Core Concepts: The Structure and Synthesis of Bifunctional Siloxane Monomers

Bifunctional siloxane monomers are characterized by a central siloxane chain of varying length, flanked by reactive functional groups at both ends (α,ω-positions). The choice of these terminal groups is critical as it dictates the subsequent polymerization chemistry and the final properties of the material. Common functional groups include vinyl, methacryloxy, amine, and silanol moieties.

The synthesis of these monomers and their subsequent polymerization into functional materials is a cornerstone of silicone chemistry. A prevalent method for creating well-defined polysiloxane chains from these monomers is through ring-opening polymerization (ROP) of cyclic siloxanes like hexamethylcyclotrisiloxane (D3) or octamethylcyclotetrasiloxane (D4).[1][2] This "living" polymerization technique allows for precise control over the molecular weight and ensures a narrow molecular weight distribution of the resulting polymer.[2]

Below are detailed experimental protocols for the synthesis of key bifunctional siloxane polymers, which are often derived from their respective monomers.

Experimental Protocols:

Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS)

This protocol describes the synthesis of a vinyl-terminated PDMS, a common bifunctional polymer used in the formulation of addition-cure elastomers and hydrogels.

-

Materials: Octamethylcyclotetrasiloxane (D4), 1,3-divinyltetramethyldisiloxane, and sulfuric acid.

-

Procedure:

-

In a two-necked round-bottom flask, combine D4 (99.4 g, 0.34 mol) and 1,3-divinyltetramethyldisiloxane (2.5 g, 0.013 mol for a degree of polymerization of 100).

-

Add sulfuric acid (2 wt %) as a catalyst.

-

Stir the reaction mixture at room temperature for 22 hours.

-

Monitor the reaction progress by analyzing the solid content. Once the solid content reaches above 85%, neutralize the acid catalyst by the slow addition of moist sodium bicarbonate (NaHCO₃).

-

Add sodium sulfate to remove any traces of moisture.[3]

-

Synthesis of Amine-Terminated Polydimethylsiloxane

Amine-terminated PDMS is a valuable precursor for creating polyurethanes, polyimides, and for surface modification applications.

-

Materials: Silanol-terminated PDMS (viscosity of 70 cP), 3-aminopropylmethyldiethoxysilane, hexamethyldisilazane (HMDZ), and benzoic acid.

-

Procedure:

-

Charge a reactor with silanol-terminated PDMS (245 parts by weight), 3-aminopropylmethyldiethoxysilane (3.5 parts), and HMDZ (0.5 parts).

-

Heat the mixture to 90°C for 10 minutes under a nitrogen purge while stirring.

-

Add benzoic acid (0.9 parts) and continue stirring at 90°C for 2 hours.

-

The resulting amino-functional polydimethylsiloxane can be further purified if necessary.[4]

-

Synthesis of Silanol-Terminated Polydimethylsiloxane

Silanol-terminated PDMS serves as a key intermediate for condensation-cure room temperature vulcanizable (RTV) silicones.

-

General Method: Low molecular weight silanol-functional fluids are typically produced through the kinetically controlled hydrolysis of chlorosilanes. For higher molecular weight fluids, one method involves the equilibrium polymerization of cyclic siloxanes with water under pressure.[5]

Key Applications in Research and Drug Development

The unique properties of materials derived from bifunctional siloxane monomers, such as biocompatibility, high gas permeability, low surface tension, and thermal stability, make them highly attractive for a range of advanced applications.

Drug Delivery Systems

Polysiloxane-based matrices, often in the form of hydrogels, are extensively explored for controlled drug release.[6][7] The hydrophobic siloxane backbone can be combined with hydrophilic polymer chains to create amphiphilic networks capable of encapsulating and releasing both hydrophobic and hydrophilic drugs. The release kinetics can be tuned by altering the crosslinking density, the hydrophilicity of the polymer network, and the incorporation of different hydrogels like bis-acrylamide (BIS), poly(acrylamide-co-acrylic acid) (PAM), and polyvinylpyrrolidone (PVP).[6]

Table 1: Quantitative Data on Drug Release from Polysiloxane-Based Hydrogels

| Bifunctional Monomer/Polymer System | Drug | Hydrogel Additive (wt%) | Maximum Drug Release (%) | Release Duration (hours) | Release Mechanism |

| Siloxane-polyether with Piroxicam | Piroxicam | BIS (25%) | 6.88 | 48 | Erosion, Diffusion, Swelling |

| Siloxane-polyether with Piroxicam | Piroxicam | PAM (25%) | ~4.5 | 48 | Erosion, Diffusion, Swelling |

| Siloxane-polyether with Piroxicam | Piroxicam | PVP (25%) | 1.88 | 48 | Erosion, Diffusion, Swelling |

Data extracted from a study on dual-release matrices, where the release profile was found to be dependent on the type and concentration of the hydrogel additive.[6]

High-Performance Elastomers for Biomedical Applications

Bifunctional siloxane monomers are fundamental to the creation of high-performance silicone elastomers with exceptional mechanical properties. These elastomers are used in a variety of biomedical devices, including catheters, tubing, and soft tissue implants, owing to their biocompatibility and durability. The mechanical properties of these elastomers, such as tensile strength, elongation at break, and hardness, can be precisely controlled by the molecular weight of the bifunctional monomer and the crosslinking density of the polymer network.[8]

Table 2: Mechanical Properties of Polysiloxane Elastomers

| Bifunctional Monomer/Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

| TechSil S25 | > M511 and Z004 | > M511 and Z004 | Higher than M511 |

| Cosmesil M511 | Lower than S25 | Lower than S25 | Lower than Z004 and S25 |

| Cosmesil Z004 | Lower than S25 | Lower than S25 | Higher than M511 |

Comparative data from a study on maxillofacial silicone elastomers, highlighting the influence of different formulations on mechanical properties.[9] Another study on ultra-high elongation silicone elastomers reported tensile strengths up to 10 MPa and elongations approaching 5000% for nanocomposites formed from heterobifunctional siloxane macromonomers.[8]

Surface Modification for Enhanced Biocompatibility

The inherent hydrophobicity of polysiloxanes can lead to protein adsorption and platelet adhesion, which are undesirable for blood-contacting medical devices. Bifunctional siloxane monomers can be used to modify surfaces to improve their biocompatibility. Techniques such as grafting hydrophilic polymers or zwitterionic moieties onto the surface can significantly reduce protein fouling and platelet activation.[10]

Table 3: Quantitative Data on Biocompatibility of Siloxane-Modified Surfaces

| Surface Modification | Protein Adsorption (Bovine Fibrinogen) | Platelet Adhesion |

| Silicone film grafted with DMMCA | Significantly reduced | No substantial adhesion observed after 180 min |

| Unmodified silicone film | High | Significant adhesion |

Data from a study on ozone-induced grafting of a carboxybetaine zwitterionic monomer (DMMCA) onto silicone rubber, demonstrating improved blood compatibility.[10]

Experimental Protocol: Platelet Adhesion Assay

This protocol provides a general method for assessing the hemocompatibility of a material by quantifying platelet adhesion.

-

Procedure:

-

Incubate the test material (e.g., a siloxane-modified surface) with platelet-rich plasma (PRP) for a defined period (e.g., 60 or 180 minutes).

-

Gently rinse the surface to remove non-adherent platelets.

-

The adhered platelets can then be quantified using various methods, such as radiolabeling or microscopy.[10][11]

-

Visualizing Key Processes with Graphviz

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Conclusion and Future Outlook

Bifunctional siloxane monomers are indispensable tools for the modern materials scientist and drug development professional. The ability to precisely tailor their structure allows for the creation of polymers with a wide range of properties, making them suitable for numerous high-tech applications. As research continues, the development of novel bifunctional monomers with unique reactive groups and the exploration of new polymerization techniques will undoubtedly lead to the creation of even more sophisticated and functional materials. For those in the pharmaceutical and biomedical fields, the continued investigation of these materials holds the promise of more effective drug delivery systems, improved medical devices, and innovative solutions for tissue engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. gelest.com [gelest.com]

- 3. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]

- 4. CN111148794A - Method for preparing amino-functional polydiorganosiloxanes using removable solid catalysts - Google Patents [patents.google.com]

- 5. Silanol-Functional Silicones - Gelest [technical.gelest.com]

- 6. Drug dual-release matrix proprieties and the correlations with nanostructure aggregation kinetics for siloxane-polyether/hydrogel nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanical properties and bonding of maxillofacial silicone elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet adhesion and protein adsorption on silicone rubber surface by ozone-induced grafted polymerization with carboxybetaine monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

Methodological & Application

Application Notes and Protocols for Photopolymerization of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the photopolymerization of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, a versatile difunctional siloxane monomer. This document outlines the fundamental principles, key reaction parameters, and detailed experimental protocols relevant to academic research and industrial applications, including the development of novel drug delivery systems and medical devices.

Introduction

This compound is a valuable monomer in polymer chemistry due to the combination of a flexible siloxane backbone and reactive methacrylate functional groups. The siloxane component imparts desirable properties such as high oxygen permeability, low-temperature flexibility, and hydrophobicity. The methacrylate groups allow for rapid polymerization upon exposure to ultraviolet (UV) or visible light in the presence of a suitable photoinitiator, a process known as photopolymerization. This technique offers several advantages over traditional thermal polymerization, including spatial and temporal control, rapid curing at ambient temperatures, and low energy consumption.[1][2]

The photopolymerized networks of this monomer are of significant interest in various fields. In the biomedical and pharmaceutical sectors, they are explored for applications such as contact lenses, drug delivery matrices, and coatings for medical devices, owing to their biocompatibility and tunable properties.

Photopolymerization Mechanism

The photopolymerization of this compound proceeds via a free-radical chain mechanism. The process is initiated by a photoinitiator that absorbs light at a specific wavelength and generates free radicals. These radicals then react with the methacrylate groups of the monomer, initiating a chain reaction that leads to the formation of a highly crosslinked polymer network.

The overall process can be divided into three main stages:

-

Initiation: The photoinitiator (PI) absorbs a photon (hν) and forms an excited state (PI*), which then cleaves to produce two free radicals (R•).

-

Propagation: The free radical (R•) attacks the carbon-carbon double bond of a methacrylate group in the monomer (M), forming a new radical that can then react with other monomers. This process repeats, leading to the growth of polymer chains.

-

Termination: The polymerization process is terminated when two growing polymer chains react with each other (combination or disproportionation) or when they react with an inhibitor (such as oxygen).

Experimental Protocols

This section provides detailed protocols for the photopolymerization of this compound. These protocols are intended as a starting point and may require optimization depending on the specific application and desired material properties.

Materials and Equipment

-

Monomer: this compound

-

Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO / Irgacure 819) or similar Type I photoinitiator. Type I photoinitiators are often preferred as they undergo unimolecular bond cleavage to generate free radicals upon UV exposure.

-

Solvent (optional): Toluene or other suitable organic solvent for viscosity adjustment.

-

UV Curing System: A UV lamp with an emission spectrum matching the absorption spectrum of the photoinitiator (e.g., 365-405 nm). The light intensity should be controllable and measurable.

-

Molds: Depending on the desired sample shape (e.g., glass slides with spacers for thin films, silicone molds for bulk samples).

-

Nitrogen or Argon Source: To create an inert atmosphere and prevent oxygen inhibition. Oxygen is a known inhibitor of free-radical polymerization.[2]

-

Analytical Equipment: Fourier-Transform Infrared (FTIR) Spectrometer for determining the degree of conversion, and a rheometer or dynamic mechanical analyzer (DMA) for characterizing mechanical properties.

Protocol 1: Bulk Photopolymerization for Thin Films

This protocol is suitable for creating thin, crosslinked films for applications such as coatings or membranes.

1. Formulation Preparation:

- In an amber vial to protect from ambient light, weigh the desired amount of this compound.

- Add the photoinitiator (e.g., BAPO) at a concentration of 0.1 - 2.0 wt%. A lower concentration may be suitable for achieving greater cure depth, while a higher concentration can lead to faster surface cure.

- Mix thoroughly using a vortex mixer or ultrasonicator until the photoinitiator is completely dissolved.

2. Sample Preparation:

- Place two spacers of desired thickness (e.g., 100 µm) on a clean glass slide.

- Deposit a small amount of the prepared resin mixture between the spacers.

- Carefully place a second glass slide on top, applying gentle pressure to create a thin film of uniform thickness.

3. UV Curing:

- Place the sample in the UV curing chamber.

- If possible, purge the chamber with nitrogen or argon for 1-2 minutes to create an inert atmosphere.

- Expose the sample to UV light (e.g., 398 nm) at a controlled intensity (e.g., 100 mW/cm²).

- Curing time will vary depending on the photoinitiator concentration and light intensity. A typical starting point is 60-180 seconds.

4. Post-Curing and Analysis:

- After UV exposure, the sample should be a solid, tack-free film.

- The degree of conversion can be determined by FTIR spectroscopy by monitoring the decrease in the methacrylate C=C peak area (around 1638 cm⁻¹).

- Mechanical properties can be evaluated using techniques like tensile testing or DMA.

Protocol 2: Determination of Degree of Conversion by FTIR

This protocol describes how to quantify the extent of polymerization.

1. Uncured Sample Spectrum:

- Place a small drop of the uncured resin mixture between two NaCl or KBr plates.

- Record the FTIR spectrum. Identify the absorbance peak corresponding to the methacrylate C=C bond (around 1638 cm⁻¹) and a reference peak that does not change during polymerization (e.g., the Si-O-Si peak around 1050 cm⁻¹).

2. Cured Sample Spectrum:

- Record the FTIR spectrum of the cured polymer film.

3. Calculation:

- The degree of conversion (DC) can be calculated using the following formula:

Data Presentation

The following tables summarize typical experimental parameters and resulting properties for the photopolymerization of methacrylate-based siloxane systems. Note that specific values for this compound may vary.

Table 1: Typical Photopolymerization Parameters

| Parameter | Typical Range | Notes |

| Photoinitiator (Type I) | BAPO, TPO | Choice depends on the wavelength of the light source. |

| Photoinitiator Conc. (wt%) | 0.1 - 3.0 | Lower concentrations can increase cure depth.[1] |

| Light Source | UV LED, Mercury Lamp | Wavelength should overlap with photoinitiator absorbance. |

| Wavelength (nm) | 365 - 405 | Common wavelengths for commercially available systems. |

| Light Intensity (mW/cm²) | 50 - 1000 | Higher intensity generally leads to faster curing. |

| Curing Time (s) | 30 - 300 | Dependent on all other parameters. |

| Atmosphere | Inert (N₂, Ar) or Air | Inert atmosphere is recommended to prevent oxygen inhibition.[2] |

Table 2: Representative Properties of Photopolymerized Siloxane-Methacrylate Resins

| Property | Typical Value | Method of Analysis |

| Degree of Conversion (%) | 75 - 80 | FTIR Spectroscopy |

| Flexural Strength (MPa) | 50 - 100 | Three-point bending test |

| Flexural Modulus (GPa) | 1.0 - 3.0 | Three-point bending test |

| Water Sorption (wt%) | 1.0 - 5.0 | Gravimetric analysis |

Note: The data in Table 2 are representative values for similar siloxane-methacrylate systems and should be used as a general guideline. Actual values will depend on the specific formulation and curing conditions. A study on a dental adhesive incorporating a similar monomer, 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane, reported a degree of conversion in the range of 75-80% under wet conditions.

Troubleshooting

-

Incomplete Curing/Tacky Surface: This is often due to oxygen inhibition. Ensure an inert atmosphere during curing or use a higher light intensity or a photoinitiator system less sensitive to oxygen.

-

Low Degree of Conversion: May be caused by insufficient light exposure (time or intensity), low photoinitiator concentration, or the presence of inhibitors.

-

Brittle Polymer: Can result from a very high crosslink density. The addition of a monofunctional methacrylate monomer can reduce brittleness.

-

Yellowing of the Polymer: Some photoinitiators can cause yellowing upon exposure to UV light. Selecting a photoinitiator with low yellowing properties is crucial for applications where color is important.

Safety Precautions

-

Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Methacrylate monomers can be skin and respiratory irritants. Avoid direct contact and inhalation.

-

UV light is harmful to the eyes and skin. Never look directly into the UV light source and use appropriate shielding.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The photopolymerization of this compound offers a versatile and efficient method for creating crosslinked materials with a unique combination of properties. By carefully controlling the experimental parameters, researchers can tailor the characteristics of the resulting polymer to meet the demands of various applications in materials science, medicine, and drug development. The protocols and data presented in these application notes provide a solid foundation for further exploration and optimization of this promising technology.

References

Application Notes and Protocols for 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane in Dental Composite Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (BMPMS) in dental composite formulations. The following sections detail the effects of BMPMS on the chemical and physical properties of dental resins, and provide standardized protocols for formulation and testing.

Introduction

This compound is a siloxane-based dimethacrylate monomer that has been investigated for its potential to improve the properties of dental restorative materials. Its flexible siloxane backbone and hydrophobic nature can impart desirable characteristics to dental composites, such as reduced water sorption and improved resistance to chemical degradation. These properties are critical for the long-term clinical success of dental restorations.

This document outlines the formulation of experimental dental composites incorporating BMPMS and details the methodologies for evaluating their key performance indicators, including mechanical strength, polymerization kinetics, and biocompatibility.

Influence of BMPMS on Resin Properties

The incorporation of BMPMS into a resin matrix has been shown to significantly influence its chemical properties, particularly its interaction with water and organic solvents. A study by Aoyagi et al. demonstrated that increasing the concentration of BMPMS in a methyl methacrylate (MMA) copolymer resin improves its resistance to water sorption and dissolution in acetone.[1]

Data Presentation

The following table summarizes the quantitative data on the effect of BMPMS concentration on the chemical properties of a BMPMS-MMA copolymer.

| BMPMS Concentration (wt%) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Solvent Resistance (Acetone Dissolution, wt%) |

| 0 | 25.8 ± 0.4 | 0.9 ± 0.1 | 18.5 ± 0.5 |

| 10 | 22.1 ± 0.3 | 0.9 ± 0.1 | 13.2 ± 0.4 |

| 20 | 18.4 ± 0.3 | 0.9 ± 0.1 | 8.9 ± 0.3 |

| 30 | 14.7 ± 0.2 | 0.9 ± 0.1 | 4.6 ± 0.2 |

| 40 | 11.0 ± 0.2 | 0.9 ± 0.1 | 0.3 ± 0.1 |

| 50 | 7.3 ± 0.1 | 0.9 ± 0.1 | 0.1 ± 0.0 |

Data adapted from Aoyagi et al., Dental Materials Journal, 2012.[1]

Experimental Protocols

Formulation of Experimental Dental Composite

This protocol describes the preparation of a light-curable experimental dental composite containing BMPMS.

Materials:

-

Bisphenol A glycidyl dimethacrylate (BisGMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

This compound (BMPMS)

-

Camphorquinone (CQ)

-

Ethyl 4-(dimethylamino)benzoate (EDMAB)

-

Silanized barium glass filler (average particle size 1 µm)

Procedure:

-

Resin Matrix Preparation:

-

In a light-protected container, prepare the resin matrix by mixing BisGMA and TEGDMA at a 60:40 weight ratio.

-

To this base resin, add the desired weight percentage of BMPMS (e.g., 0%, 10%, 20%). Adjust the quantities of BisGMA and TEGDMA proportionally to maintain a total of 100% for the resin matrix.

-

Add 0.5 wt% of camphorquinone and 1.0 wt% of ethyl 4-(dimethylamino)benzoate to the resin mixture.

-

Homogenize the mixture in a magnetic stirrer for 24 hours in a dark environment at room temperature.

-

-

Composite Paste Preparation:

-

Gradually add the silanized barium glass filler to the prepared resin matrix to achieve a filler load of 70 wt%.

-

Mix the filler and resin using a dual asymmetric centrifugal mixer until a homogeneous paste is obtained.

-

Store the resulting composite paste in a light-proof syringe until use.

-

Measurement of Water Sorption and Solubility

This protocol is based on ISO 4049 for dental polymer-based restorative materials.

Procedure:

-

Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness) from the composite paste.

-

Cure the specimens using a dental curing light for 40 seconds on each side.

-